3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is the essential synthetic intermediate for patented 2-(1-alkyl-1H-pyrazol-4-yl)morpholine kinase inhibitor building blocks (CN111377867B). The 3-methyl substitution on the morpholine ring provides critical steric and electronic features that generic pyrazole-morpholine analogs cannot replicate. Using unsubstituted alternatives will compromise your synthetic pathway and downstream SAR data, particularly for chiral kinase scaffolds where the methyl group influences binding pocket interactions. For reproducible results in ATR, PI3K, or CNS-penetrant kinase programs, this exact substitution pattern is non-negotiable. Available as a racemic mixture (≥98% purity) for initial screening, with chiral resolution options for enantiomer-specific profiling. cLogP ~0.8 balances permeability and solubility for oral drug discovery. Contact us today for bulk pricing and secure your supply of this specialized research intermediate.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B12929652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(1H-pyrazol-4-yl)morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CNN=C2
InChIInChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)
InChIKeyDNENKWHFXPHFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Procurement Specifications, Core Chemical Identity, and Research-Grade Purity Standards


3-Methyl-2-(1H-pyrazol-4-yl)morpholine (CAS 2366184-43-0) is a heterocyclic organic compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is a substituted morpholine derivative containing a pyrazole ring, classified as a pyrazole derivative and organoheterocyclic compound . This compound is primarily utilized as a synthetic intermediate in the preparation of 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives, which serve as building blocks for kinase inhibitors and other biologically active molecules [1]. Research-grade material is typically offered at a purity of 98% .

Why Generic Substitution Fails: The Critical Impact of 3-Methyl Substitution in 3-Methyl-2-(1H-pyrazol-4-yl)morpholine


The 3-methyl substitution on the morpholine ring of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine introduces steric and electronic features that differentiate it from unsubstituted or alternatively substituted pyrazole-morpholine analogs [1]. This substitution pattern is not merely decorative; it is a defined structural requirement for intermediates in the patented synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines (where alkyl = methyl, ethyl, isopropyl), as described in CN111377867B [2]. Generic substitution with unsubstituted 2-(1H-pyrazol-4-yl)morpholine or 3-(1H-pyrazol-4-yl)morpholine fails to meet the specific synthetic pathway requirements and cannot replicate the intended steric environment for downstream applications, particularly in the context of chiral kinase inhibitor scaffolds where the methyl group influences binding pocket interactions [3]. Therefore, procurement of the exact specified substitution pattern is non-negotiable for reproducible synthetic and biological outcomes.

3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Quantified Differentiation Against In-Class Analogs and Synthetic Alternatives


Synthetic Intermediate Specificity: Exclusive Utility in Patented 2-(1-Alkyl-1H-pyrazol-4-yl)morpholine Synthesis

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is explicitly claimed as an intermediate in the synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines, where the alkyl group is defined as methyl, ethyl, or isopropyl [1]. Unsubstituted 2-(1H-pyrazol-4-yl)morpholine (CAS not specified) is not suitable for this patented route, as the 3-methyl substitution is a necessary structural feature of the starting material for the subsequent functionalization steps [1]. This represents a direct, patent-documented requirement for the specific substitution pattern.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Structural Differentiation: Steric and Electronic Effects of 3-Methyl vs. Unsubstituted Morpholine in Pyrazole Derivatives

The presence of a methyl group at the 3-position of the morpholine ring in 3-Methyl-2-(1H-pyrazol-4-yl)morpholine introduces a stereocenter and alters the conformational flexibility and electron density of the morpholine nitrogen compared to the unsubstituted analog 2-(1H-pyrazol-4-yl)morpholine [1]. While direct quantitative biological data for this specific compound is limited in the public domain, class-level evidence from related kinase inhibitors demonstrates that 3-methylmorpholine moieties confer significantly enhanced selectivity and potency. For example, in the development of ATR kinase inhibitor AZ20, the (3R)-3-methylmorpholine group was critical for achieving high selectivity and in vivo antitumor activity, whereas the unsubstituted morpholine analog showed diminished activity [2]. This supports the inference that the 3-methyl substitution in the target compound is a deliberate design feature for modulating biological interactions.

Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

Potential for Chiral Resolution and Enantiomer-Specific Activity Differentiation

3-Methyl-2-(1H-pyrazol-4-yl)morpholine contains a stereocenter at the 3-position of the morpholine ring, making it a chiral molecule that exists as a racemic mixture unless otherwise specified . In contrast, unsubstituted 2-(1H-pyrazol-4-yl)morpholine is achiral. Class-level evidence from related pyrazole-morpholine kinase inhibitors demonstrates that individual enantiomers can exhibit significantly different biological activities. For instance, in the development of PI3Kδ inhibitors, the (S)-enantiomer of 3-(1-phenyl-1H-pyrazol-4-yl)morpholine showed an IC50 of 12 nM, while the (R)-enantiomer was >100-fold less active (IC50 > 1200 nM) [1]. This supports the inference that the chiral nature of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine offers opportunities for enantioselective synthesis and the development of stereochemically pure drug candidates with potentially differentiated pharmacological profiles.

Chiral Chemistry Stereochemistry Drug Discovery

Physicochemical Property Differentiation: LogP and Solubility Considerations

The addition of a methyl group to the morpholine ring in 3-Methyl-2-(1H-pyrazol-4-yl)morpholine is predicted to increase lipophilicity (cLogP) compared to the unsubstituted 2-(1H-pyrazol-4-yl)morpholine [1]. Computed cLogP values are approximately 0.8 for the target compound versus 0.5 for the unsubstituted analog (estimated using ChemAxon software) [1]. This modest increase in lipophilicity can enhance membrane permeability while still maintaining aqueous solubility due to the ionizable morpholine nitrogen. In drug discovery campaigns, such fine-tuning of lipophilicity is crucial for optimizing oral bioavailability and CNS penetration.

ADME Physicochemical Properties Drug Design

3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Targeted Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthesis of 2-(1-Alkyl-1H-pyrazol-4-yl)morpholine Derivatives for Kinase Inhibitor Development

3-Methyl-2-(1H-pyrazol-4-yl)morpholine serves as a key intermediate in the patented synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines (alkyl = methyl, ethyl, isopropyl), which are versatile building blocks for the construction of potent and selective kinase inhibitors [1]. Its specific substitution pattern is required to execute the synthetic pathway disclosed in CN111377867B [1]. This makes it a critical procurement item for medicinal chemistry groups engaged in kinase drug discovery, particularly those targeting ATR, PI3K, or other kinases where the morpholine-pyrazole scaffold has demonstrated utility [2].

Structure-Activity Relationship (SAR) Studies of Chiral Pyrazole-Morpholine Pharmacophores

The chiral nature of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine enables its use in SAR studies to probe the stereochemical requirements of biological targets [1]. As a racemic mixture, it can be employed in initial screening, followed by chiral resolution or asymmetric synthesis to obtain individual enantiomers for detailed pharmacological profiling [2]. This is particularly relevant given class-level evidence showing >100-fold differences in potency between enantiomers of related pyrazole-morpholine compounds [3].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity for Improved ADME Properties

With a computed cLogP of ~0.8, 3-Methyl-2-(1H-pyrazol-4-yl)morpholine offers a slightly increased lipophilicity compared to unsubstituted analogs (cLogP ~0.5) while retaining an ionizable morpholine nitrogen for aqueous solubility [1]. This property profile makes it a valuable starting point for lead optimization in drug discovery programs where balancing permeability and solubility is critical, such as in the development of oral CNS-penetrant kinase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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